molecular formula C14H10F3NO4 B8173460 2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid

2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid

Cat. No.: B8173460
M. Wt: 313.23 g/mol
InChI Key: DXUWEEQQGHJUHM-UHFFFAOYSA-N
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Description

2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid is a chemical compound known for its unique structure and properties It is characterized by the presence of a methoxy group at the 2-position, a trifluoromethoxy group at the 3-position of the phenyl ring, and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Intermediate: The synthesis begins with the preparation of an intermediate compound, often involving the reaction of a suitable starting material with reagents such as trifluoromethoxybenzene and methoxybenzene under controlled conditions.

    Coupling Reaction: The intermediate is then subjected to a coupling reaction with nicotinic acid or its derivatives. This step may require the use of catalysts such as palladium or copper to facilitate the coupling process.

    Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency, yield, and cost-effectiveness. Key considerations include the selection of appropriate solvents, reaction temperatures, and purification methods to ensure the consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups. Common reagents for substitution reactions include halogens and nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, and hydrogen peroxide under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogens (chlorine, bromine), nucleophiles (amines, alcohols), and catalysts (palladium, copper).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can result in a variety of functionalized derivatives.

Scientific Research Applications

2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and its interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as its use in drug development for treating various diseases.

    Industry: The compound is utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Methoxy-6-(3-(trifluoromethyl)phenyl)nicotinic acid
  • 2-Methoxy-6-(3-(trifluoromethoxy)phenyl)pyridine
  • 2-Methoxy-6-(3-(trifluoromethoxy)phenyl)benzoic acid

Uniqueness

2-Methoxy-6-(3-(trifluoromethoxy)phenyl)nicotinic acid is unique due to the presence of both methoxy and trifluoromethoxy groups, which impart distinct chemical and physical properties. These functional groups can influence the compound’s reactivity, solubility, and interactions with other molecules, making it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

2-methoxy-6-[3-(trifluoromethoxy)phenyl]pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F3NO4/c1-21-12-10(13(19)20)5-6-11(18-12)8-3-2-4-9(7-8)22-14(15,16)17/h2-7H,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DXUWEEQQGHJUHM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=CC(=N1)C2=CC(=CC=C2)OC(F)(F)F)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

313.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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